9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Description

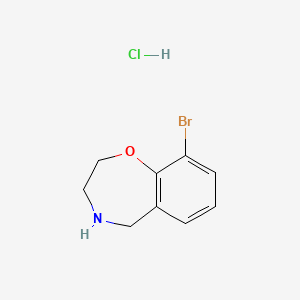

Chemical Name: 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS Number: 1486219-77-5 Molecular Formula: C₉H₁₀BrNO Molecular Weight: 228.09 g/mol Structure: Comprises a benzoxazepine core with a bromine substituent at position 9 and a hydrochloride salt. The benzoxazepine scaffold consists of a seven-membered ring fused to a benzene ring, containing one oxygen and one nitrogen atom .

This compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders or kinase inhibitors. Its bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization .

Properties

IUPAC Name |

9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;/h1-3,11H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZWTNJKDPRONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves several steps. One common synthetic route includes the bromination of 2,3,4,5-tetrahydro-1,4-benzoxazepine. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The resulting product is then converted to its hydrochloride salt form by treatment with hydrochloric acid .

Chemical Reactions Analysis

9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of other functional groups present in the molecule.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets in biological systems. The bromine atom and the benzoxazepine ring structure play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

9-Bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

CAS: Not explicitly listed (CID: 65814858) Molecular Formula: C₉H₉BrClNO Molecular Weight: 277.54 g/mol Key Differences:

- Additional chlorine substituent at position 6.

- Increased molecular weight and steric bulk compared to the parent compound.

Applications : The dual halogenation (Br/Cl) makes this compound a candidate for synthesizing polyhalogenated derivatives with tailored pharmacokinetic properties .

8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

CAS: 1352707-91-5 Molecular Formula: C₉H₁₀BrNO Molecular Weight: 228.09 g/mol Key Differences:

- Bromine substituent at position 8 instead of 9.

- Structural isomerism alters electronic distribution and steric accessibility.

- Positional differences may affect regioselectivity in subsequent reactions (e.g., Suzuki couplings) .

Applications : Positional isomers like this are critical for structure-activity relationship (SAR) studies to optimize drug candidates .

7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

CAS: Not explicitly listed (CID: 130562993) Molecular Formula: C₁₀H₁₂BrNO₂ Molecular Weight: 270.11 g/mol Key Differences:

- Methoxy group at position 9 and bromine at position 7.

- Higher molecular weight and polarity compared to the parent compound .

Applications : The methoxy group enhances solubility, making this derivative suitable for aqueous-phase reactions or formulations .

9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

CAS: 1795186-68-3 Molecular Formula: C₉H₁₁ClFNO Molecular Weight: 203.64 g/mol Key Differences:

- Fluorine replaces bromine at position 9.

- Fluorine’s electronegativity and smaller size reduce steric hindrance and alter electronic properties.

- Lower molecular weight and improved metabolic stability compared to brominated analogs .

Applications : Fluorinated derivatives are preferred in CNS drug development due to enhanced blood-brain barrier penetration .

Methyl 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate Hydrochloride

CAS: 2172033-34-8 Molecular Formula: C₁₁H₁₂BrNO₃ Molecular Weight: 286.13 g/mol Key Differences:

- Carboxylate ester at position 7.

- Introduces a polar functional group, enhancing water solubility.

- The ester group allows for further hydrolysis to carboxylic acids, enabling prodrug strategies .

Applications : Used in peptide-mimetic drug design or as a bifunctional intermediate in combinatorial chemistry .

8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

CAS: Not explicitly listed Molecular Formula: C₁₁H₁₄BrNO Molecular Weight: 256.14 g/mol Key Differences:

- Two methyl groups at position 2 of the oxazepine ring.

- Increased lipophilicity and steric shielding around the nitrogen atom.

- Methyl groups may improve metabolic stability by hindering oxidative degradation .

Applications : Useful in developing long-acting therapeutics with reduced hepatic clearance .

Biological Activity

Overview

9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound belonging to the benzoxazepine class, which has garnered attention for its potential biological activities. The presence of a bromine atom at the 9th position and its hydrochloride salt form enhances its solubility and bioavailability, making it a subject of interest in medicinal chemistry.

- IUPAC Name: this compound

- CAS Number: 1790156-17-0

- Molecular Formula: C₉H₁₁BrClN₀

- Molecular Weight: 265 Da

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors due to its structural characteristics. Specific mechanisms include:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation: It can interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

- Studies have shown that benzoxazepines possess antimicrobial activity. This compound's structure suggests potential efficacy against various pathogens.

2. Anticancer Activity

- Preliminary investigations indicate that derivatives of benzoxazepines can inhibit cancer cell proliferation. The specific effects of this compound on cancer cell lines are subjects of ongoing research.

3. Neuropharmacological Effects

- Given its structural similarity to known psychoactive compounds, this benzoxazepine may exhibit anxiolytic or sedative properties by interacting with GABAergic systems.

Case Studies and Experimental Data

Recent studies have focused on the biological profiling of various benzoxazepines, including this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A (2023) | Anticancer | Demonstrated inhibition of tumor growth in murine models at concentrations of 10 µM without affecting non-tumorigenic cells. |

| Study B (2022) | Antimicrobial | Exhibited significant antimicrobial activity against Gram-positive bacteria with an MIC value of 5 µg/mL. |

| Study C (2021) | Neuropharmacology | Showed potential anxiolytic effects in rodent models when administered at doses of 2 mg/kg. |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves bromination reactions followed by formation of the hydrochloride salt. Key reactions include:

- Bromination: Using bromine or N-bromosuccinimide (NBS) in organic solvents.

- Salt Formation: Treatment with hydrochloric acid to enhance solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.